2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide
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Overview
Description
This compound is a derivative of pyrido[2,3-d]pyrimidin, which is a type of heterocyclic compound . The pyrimidine ring system, which is part of the larger pyrido[2,3-d]pyrimidin system, is a key component of many important biomolecules, including the nucleic acids DNA and RNA.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrido[2,3-d]pyrimidin ring system, along with a thioacetamide group and a nitrophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the nitrophenyl group might make this compound more polar, and therefore more soluble in polar solvents .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds incorporating pyrido[2,3-d]pyrimidin-5-yl moiety have been synthesized and evaluated for their antimicrobial properties. For example, Bondock et al. (2008) conducted a study on the synthesis of new heterocycles incorporating antipyrine moiety, which showed antimicrobial activity. This suggests that compounds with a pyrido[2,3-d]pyrimidine core could be potential candidates for developing new antimicrobial agents (Bondock et al., 2008).
Radioligand Imaging
Another research application of structurally complex molecules similar to the one is in radioligand imaging for the translocator protein (18 kDa) with PET. Dollé et al. (2008) discussed the radiosynthesis of a selective radioligand for imaging the translocator protein, indicating the potential of such compounds in diagnostic imaging and research into neurological and psychiatric disorders (Dollé et al., 2008).
Diuretic, Natriuretic, and Kaliuretic Activities
Monge et al. (1993) explored the diuretic, natriuretic, and kaliuretic activities of 2-aryl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-4-one derivatives in male Wistar rats, indicating the utility of such compounds in renal and cardiovascular research (Monge et al., 1993).
Anticonvulsant Agents
Thioacetamide derivatives synthesized from 4,6-dimethyl-2-thiopyrimidine have been investigated as possible anticonvulsants, suggesting the application of pyrido[2,3-d]pyrimidin-5-yl derivatives in neurological research and therapy development (Severina et al., 2020).
Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide' involves the reaction of 3-nitroaniline with ethyl chloroacetate to form ethyl 3-nitrophenylacetate. This intermediate is then reacted with thiosemicarbazide to form ethyl 2-(3-nitrophenyl)hydrazinecarboxylate. The hydrazinecarboxylate is then reacted with 1,3-dimethylbarbituric acid to form the desired compound.", "Starting Materials": [ "3-nitroaniline", "ethyl chloroacetate", "thiosemicarbazide", "1,3-dimethylbarbituric acid" ], "Reaction": [ "Step 1: React 3-nitroaniline with ethyl chloroacetate in the presence of a base to form ethyl 3-nitrophenylacetate.", "Step 2: React ethyl 3-nitrophenylacetate with thiosemicarbazide in the presence of a base to form ethyl 2-(3-nitrophenyl)hydrazinecarboxylate.", "Step 3: React ethyl 2-(3-nitrophenyl)hydrazinecarboxylate with 1,3-dimethylbarbituric acid in the presence of a base to form the desired compound '2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide'." ] } | |
CAS RN |
900005-60-9 |
Product Name |
2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-nitrophenyl)acetamide |
Molecular Formula |
C17H15N5O5S |
Molecular Weight |
401.4 |
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C17H15N5O5S/c1-20-15-14(16(24)21(2)17(20)25)12(6-7-18-15)28-9-13(23)19-10-4-3-5-11(8-10)22(26)27/h3-8H,9H2,1-2H3,(H,19,23) |
InChI Key |
VSXLLWFJSSNDQT-UHFFFAOYSA-N |
SMILES |
CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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